molecular formula C20H50N5Nb B3422338 Pentakis(diethylamino)niobium(V) CAS No. 25169-05-5

Pentakis(diethylamino)niobium(V)

Cat. No.: B3422338
CAS No.: 25169-05-5
M. Wt: 453.6 g/mol
InChI Key: LREVKQSBUDTOJT-UHFFFAOYSA-N
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Description

Pentakis(diethylamino)niobium(V) is an organometallic compound . It is used in catalytic asymmetric hydroaminoalkylation and hydroamination/cyclization . It is also used as a precursor for Nb containing film deposition .


Molecular Structure Analysis

The molecular formula of Pentakis(diethylamino)niobium(V) is C10H30N5Nb . The structure is characterized by a niobium atom surrounded by five dimethylamino groups .


Chemical Reactions Analysis

Pentakis(diethylamino)niobium(V) is used in catalytic asymmetric hydroaminoalkylation and hydroamination/cyclization . It is also a CVD precursor for Nb containing film deposition .


Physical and Chemical Properties Analysis

Pentakis(diethylamino)niobium(V) appears as purple to black crystals . It is insoluble in water . The molecular weight is 313.29 .

Safety and Hazards

Pentakis(diethylamino)niobium(V) is classified as a flammable solid and in contact with water releases flammable gas . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Pentakis(diethylamino)niobium(V) has potential applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others . Its future directions will likely be influenced by advancements in these fields.

Properties

CAS No.

25169-05-5

Molecular Formula

C20H50N5Nb

Molecular Weight

453.6 g/mol

IUPAC Name

diethylazanide;niobium(5+)

InChI

InChI=1S/5C4H10N.Nb/c5*1-3-5-4-2;/h5*3-4H2,1-2H3;/q5*-1;+5

InChI Key

LREVKQSBUDTOJT-UHFFFAOYSA-N

SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Nb+5]

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Nb+5]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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